molecular formula C18H16BrN3OS B2377042 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide CAS No. 2034495-85-5

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide

Cat. No.: B2377042
CAS No.: 2034495-85-5
M. Wt: 402.31
InChI Key: XKTYJDATQBJOFT-UHFFFAOYSA-N
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Description

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide is a complex organic compound that features a bromophenyl group, a thiophenyl group, and a pyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the bromophenyl and thiophenyl intermediates, which are then coupled with a pyrazinyl moiety through a series of condensation and substitution reactions. Common reagents used in these reactions include brominating agents, thiophene derivatives, and pyrazine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial methods may also explore alternative synthetic routes to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenyl derivatives.

Scientific Research Applications

3-(2-bromophenyl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 3-(2-bromophenyl)-N-(

Properties

IUPAC Name

3-(2-bromophenyl)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS/c19-14-5-2-1-4-13(14)7-8-17(23)22-12-15-18(21-10-9-20-15)16-6-3-11-24-16/h1-6,9-11H,7-8,12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKTYJDATQBJOFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=CS3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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